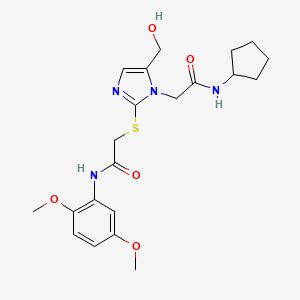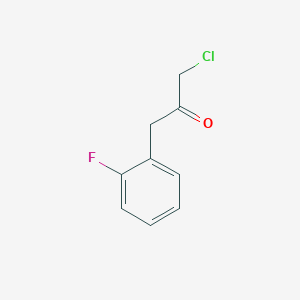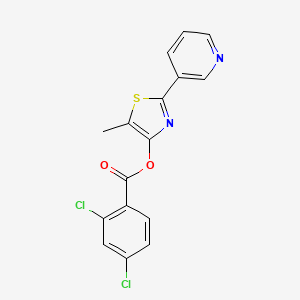![molecular formula C18H16F2N2O3S B2977278 (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide CAS No. 868370-56-3](/img/structure/B2977278.png)
(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a benzo[d]thiazole core, which is a type of heterocyclic compound. This core is substituted with an ethyl group at the 3-position and methoxy groups at the 4 and 7 positions. The compound also contains a difluorobenzamide group. Benzo[d]thiazoles are known for their high oxidative stability and rigid planar structure, enabling efficient intermolecular π–π overlap .
Molecular Structure Analysis
The benzo[d]thiazole core of the molecule is a planar, aromatic system, which allows for efficient π-π stacking interactions. This could potentially influence the compound’s solubility and reactivity .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, benzo[d]thiazoles are known to participate in a variety of chemical reactions, particularly electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the functional groups present. For instance, the presence of the methoxy groups could increase the compound’s solubility in organic solvents .Applications De Recherche Scientifique
Antimicrobial and Antiviral Activities
Studies on thiazolide derivatives have shown promising antimicrobial and antiviral activities. For instance, thiazolides have been identified as novel anti-infectious agents effective against a range of pathogens, including intestinal protozoan parasites, bacteria, and viruses. The structure-function relationship of these compounds has been explored to understand their ability to induce apoptosis in cancer cell lines, suggesting a different molecular target in pathogens and cancer cells. This indicates the potential of thiazolide structures, including derivatives similar to the queried compound, for developing new antimicrobial and antiviral therapies (Brockmann et al., 2014).
Anticancer Properties
Benzothiazole derivatives, closely related to the chemical structure , have been extensively studied for their anticancer properties. These compounds have been found to exhibit significant antitumor activities, with various substitutions on the benzothiazole scaffold modulating their effectiveness. The research suggests that these derivatives could be potent anticancer agents, providing a basis for the potential exploration of the queried compound in oncology research (Osmaniye et al., 2018).
Anticonvulsant Properties
The investigation into thiazole derivatives for potential anticonvulsant activities has also been reported. These studies offer insights into the development of new therapeutic agents for seizure disorders, highlighting the versatility of thiazole compounds in addressing various neurological conditions. This research area may provide a foundation for exploring the neurological applications of the specific compound (Sych et al., 2018).
Mécanisme D'action
Propriétés
IUPAC Name |
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3S/c1-4-22-15-12(24-2)8-9-13(25-3)16(15)26-18(22)21-17(23)14-10(19)6-5-7-11(14)20/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPUBFKFSZTXET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=C(C=CC=C3F)F)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2977200.png)



![N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide](/img/no-structure.png)
![(4-{[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]thio}phenyl)amine](/img/structure/B2977206.png)


![4-[[3,5-Dimethyl-4-(oxiran-2-ylmethoxy)phenyl]methyl]morpholine](/img/structure/B2977211.png)



